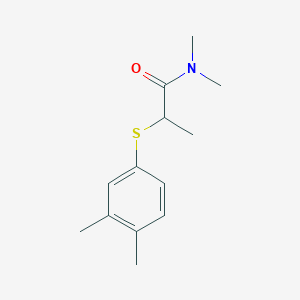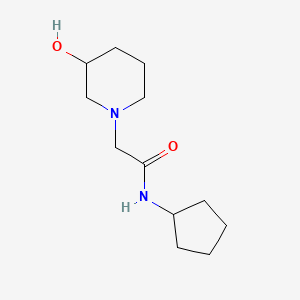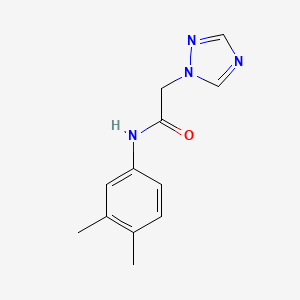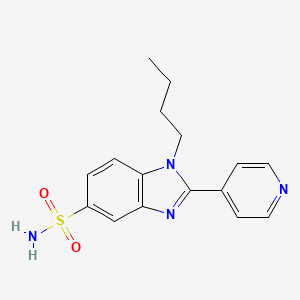![molecular formula C14H22N4O B7565096 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is not fully understood. However, it has been reported to act as an inhibitor of several enzymes involved in cancer cell proliferation and inflammation. It has also been reported to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the reverse transcriptase activity of HIV-1 and the replication of SARS-CoV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea. One of the directions is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, the compound can be modified to improve its pharmacological properties, such as its solubility and bioavailability. Furthermore, the compound can be tested in combination with other drugs to enhance its potency and reduce its toxicity. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
In conclusion, 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea involves the reaction of 2-methyl-4-chloropyrimidine with cyclohexylisocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to obtain the final product. This method has been reported to yield the compound in good purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been tested against various viruses and has shown potent antiviral activity against HIV-1 and SARS-CoV.
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-15-9-8-12(17-11)10-16-14(19)18(2)13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKOTZQYIYNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)

![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)


![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
